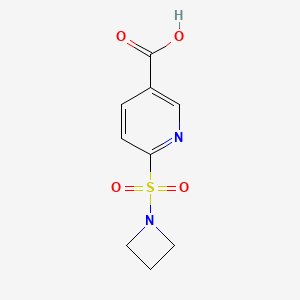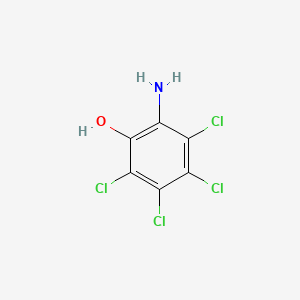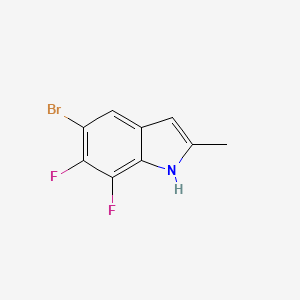
5-Bromo-6,7-difluoro-2-methyl-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-6,7-difluoro-2-methyl-1H-indole: is a synthetic organic compound belonging to the indole family. Indoles are a significant class of heterocyclic compounds that are widely found in natural products and pharmaceuticals. The presence of bromine, fluorine, and methyl groups in this compound makes it a valuable intermediate for various chemical syntheses and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-6,7-difluoro-2-methyl-1H-indole typically involves the following steps:
Starting Material: The synthesis begins with commercially available 2-methylindole.
Fluorination: The fluorine atoms are introduced at the 6 and 7 positions using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve high yields and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine and fluorine atoms in 5-Bromo-6,7-difluoro-2-methyl-1H-indole can undergo nucleophilic substitution reactions. Common reagents include sodium methoxide and potassium tert-butoxide.
Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce functional groups such as carboxylic acids or ketones.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride to form corresponding amines or alcohols.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium methoxide in methanol, potassium tert-butoxide in tetrahydrofuran.
Oxidation: Potassium permanganate in water, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in ethanol.
Major Products:
Substitution: Formation of methoxy or tert-butoxy derivatives.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Scientific Research Applications
Chemistry: 5-Bromo-6,7-difluoro-2-methyl-1H-indole is used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of pharmaceuticals, agrochemicals, and dyes.
Biology: The compound is used in the development of biologically active molecules. It is a key intermediate in the synthesis of potential drug candidates for various diseases, including cancer and infectious diseases.
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It is used in the design and synthesis of new drugs with improved efficacy and reduced side effects.
Industry: The compound finds applications in the production of specialty chemicals and materials. It is used in the manufacture of advanced polymers, coatings, and electronic materials.
Mechanism of Action
The mechanism of action of 5-Bromo-6,7-difluoro-2-methyl-1H-indole depends on its specific application. In medicinal chemistry, the compound interacts with molecular targets such as enzymes, receptors, and proteins. The presence of bromine and fluorine atoms enhances its binding affinity and selectivity towards these targets. The compound can modulate various biochemical pathways, leading to therapeutic effects.
Comparison with Similar Compounds
- 5-Bromo-6-fluoro-2-methyl-1H-indole
- 5,6-Difluoro-2-methyl-1H-indole
- 5-Bromo-7-fluoro-2-methyl-1H-indole
Comparison:
- 5-Bromo-6,7-difluoro-2-methyl-1H-indole is unique due to the presence of both bromine and two fluorine atoms, which impart distinct chemical and biological properties.
- 5-Bromo-6-fluoro-2-methyl-1H-indole has only one fluorine atom, which may result in different reactivity and biological activity.
- 5,6-Difluoro-2-methyl-1H-indole lacks the bromine atom, affecting its chemical behavior and potential applications.
- 5-Bromo-7-fluoro-2-methyl-1H-indole has a different fluorine substitution pattern, leading to variations in its chemical and biological properties.
Properties
Molecular Formula |
C9H6BrF2N |
|---|---|
Molecular Weight |
246.05 g/mol |
IUPAC Name |
5-bromo-6,7-difluoro-2-methyl-1H-indole |
InChI |
InChI=1S/C9H6BrF2N/c1-4-2-5-3-6(10)7(11)8(12)9(5)13-4/h2-3,13H,1H3 |
InChI Key |
PLEOTSGQIHSAIE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=CC(=C(C(=C2N1)F)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


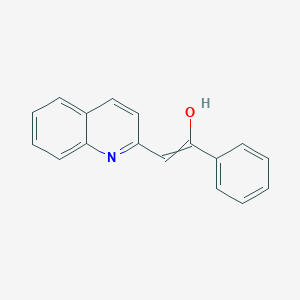
![Benzyl 1,5-diazaspiro[3.4]octane-5-carboxylate](/img/structure/B11867863.png)
![7,8-Dichloro-[1,3]dioxolo[4,5-g]quinoline](/img/structure/B11867877.png)
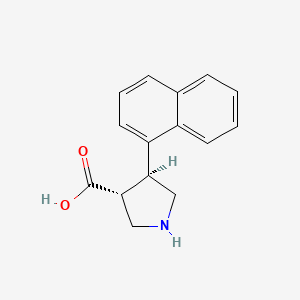
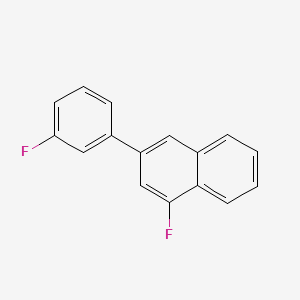
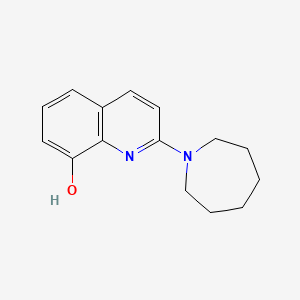
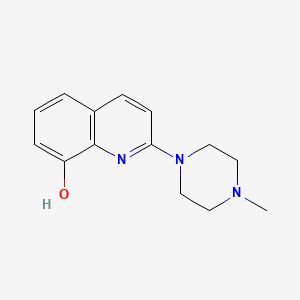
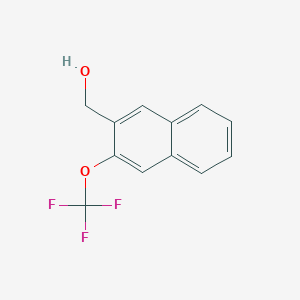
![Cyclohexanol, 1-(6,6-dimethyl-4,8-dioxaspiro[2.5]oct-1-en-1-yl)-](/img/structure/B11867910.png)
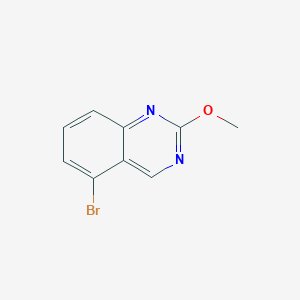
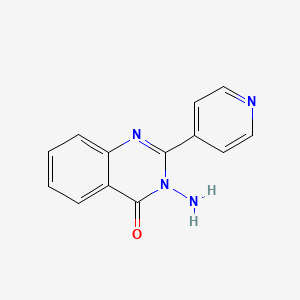
![2-(3-Isopropyl-1,2,4-oxadiazol-5-yl)-6,7-dihydropyrazolo[1,5-a]pyridin-4(5H)-one](/img/structure/B11867922.png)
